molecular formula C9H8ClFO B6356093 2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone CAS No. 1352205-76-5

2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone

Cat. No. B6356093
CAS RN: 1352205-76-5
M. Wt: 186.61 g/mol
InChI Key: SYKPONWGWARGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone (CFME) is a compound belonging to the class of organic chemicals known as ketones. CFME is an important reagent used in many scientific research applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. It has also been used in the synthesis of a range of other compounds, such as polymers, dyes, and surfactants.

Scientific Research Applications

2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone is a versatile reagent used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. It can also be used in the synthesis of polymers, dyes, and surfactants. Furthermore, this compound has been used in the synthesis of compounds with potential anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone is not fully understood. However, it is believed to be involved in the synthesis of a range of compounds with potential therapeutic applications. This compound is believed to act as a catalyst in the synthesis of these compounds, as it is able to facilitate the formation of new chemical bonds. Furthermore, this compound has been shown to be capable of forming strong hydrogen bonds with other molecules, which may be involved in the synthesis of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to be involved in the synthesis of a range of compounds with potential therapeutic applications. Furthermore, this compound has been shown to be capable of forming strong hydrogen bonds with other molecules, which may be involved in the synthesis of certain compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone in laboratory experiments include its low cost and its mild reaction conditions. Furthermore, its versatility makes it a useful reagent for a wide range of scientific research applications. However, the use of this compound in laboratory experiments is limited due to its low solubility in water and its potential toxicity.

Future Directions

The potential future directions for the use of 2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone include its use in the synthesis of new pharmaceuticals and agrochemicals, as well as its use in the synthesis of polymers, dyes, and surfactants. Additionally, this compound could be used in the synthesis of compounds with potential anti-cancer, anti-inflammatory, and anti-viral properties. Furthermore, this compound could be used in the synthesis of compounds with potential therapeutic applications for neurological and cardiovascular diseases. Finally, this compound could be used in the development of new materials for use in medical devices and other applications.

Synthesis Methods

2-Chloro-1-(3-fluoro-5-methyl-phenyl)-ethanone is synthesized through a two-step process. The first step involves the reaction of 3-fluoro-5-methyl-phenyl-chloroformate with sodium hydroxide to form this compound and sodium chloride. The second step involves the reaction of this compound with an aqueous solution of sodium hydroxide to form the desired product, this compound. The reaction conditions for both steps are mild and the reaction can be carried out at room temperature.

properties

IUPAC Name

2-chloro-1-(3-fluoro-5-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-6-2-7(9(12)5-10)4-8(11)3-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKPONWGWARGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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